BI-L 45XX

Neutrophil Chemotaxis Inflammation In Vitro Pharmacology

BI-L 45XX (5-methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole; CAS 111317-77-2) is a benzimidazole derivative classified as an anti-inflammatory agent with a mechanism distinct from typical cyclooxygenase (COX)-inhibiting nonsteroidal anti-inflammatory drugs (NSAIDs). It is orally active and demonstrates inhibitory effects on neutrophil function, specifically suppressing lysosomal enzyme release and chemotaxis in vitro and in vivo.

Molecular Formula C10H9F3N2O2S
Molecular Weight 278.25 g/mol
CAS No. 111317-77-2
Cat. No. B1667063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-L 45XX
CAS111317-77-2
Synonyms5-methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole
BI-L 45XX
BI-L-45 XX
BI-L-45XX
Molecular FormulaC10H9F3N2O2S
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=N2)S(=O)(=O)CC(F)(F)F
InChIInChI=1S/C10H9F3N2O2S/c1-7-2-3-9-8(4-7)14-6-15(9)18(16,17)5-10(11,12)13/h2-4,6H,5H2,1H3
InChIKeyFKDKLZUSHUTJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-L 45XX (CAS 111317-77-2) Procurement Guide: Benzimidazole Anti-Inflammatory Agent with Distinct Neutrophil Inhibition Profile


BI-L 45XX (5-methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole; CAS 111317-77-2) is a benzimidazole derivative classified as an anti-inflammatory agent with a mechanism distinct from typical cyclooxygenase (COX)-inhibiting nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. It is orally active and demonstrates inhibitory effects on neutrophil function, specifically suppressing lysosomal enzyme release and chemotaxis in vitro and in vivo [2].

Why Generic Substitution of BI-L 45XX is Not Straightforward: Mechanism-Based Differentiation


Direct substitution of BI-L 45XX with a generic NSAID or an uncharacterized benzimidazole analog carries a high risk of experimental confoundment. While many NSAIDs (e.g., indomethacin) exert their anti-inflammatory effects primarily through COX inhibition, BI-L 45XX operates via a neutrophil-centric pathway, with no significant COX inhibition observed at relevant concentrations [1]. Furthermore, structure-activity relationship (SAR) studies within the 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazole class reveal that subtle modifications (e.g., methylation pattern) profoundly impact in vivo efficacy and target engagement [2]. Therefore, selecting an alternative without rigorous, quantitative comparative data on neutrophil function and in vivo arthritis models risks selecting a compound with either a different mechanism, inferior potency, or unverified bioavailability.

Quantitative Differentiation of BI-L 45XX: Head-to-Head Evidence for Scientific Procurement


Potent Inhibition of Neutrophil Chemotaxis In Vitro (IC50 = 5 µM)

BI-L 45XX exhibits potent inhibition of neutrophil migration (chemotaxis) in vitro, with an IC50 of 5 µM in a Boyden chamber assay using fMLP as the chemoattractant [1]. This value represents a key potency benchmark for neutrophil-directed anti-inflammatory agents. For comparison, the class of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles broadly inhibits neutrophil enzyme release, but specific chemotaxis IC50 data for close analogs is not uniformly reported, making this a critical, quantifiable point of differentiation for BI-L 45XX [2]. The specific IC50 value allows for direct comparison in experimental designs where modulation of neutrophil trafficking is a primary endpoint.

Neutrophil Chemotaxis Inflammation In Vitro Pharmacology

Effective Inhibition of In Vivo Neutrophil Migration at Low Oral Doses (0.1-1.0 mg/kg)

Following oral administration to passively sensitized rats, BI-L 45XX dose-dependently inhibited neutrophil migration into the pleural cavity in response to an ovalbumin antigen challenge at doses ranging from 0.1 to 1.0 mg/kg [1]. This in vivo efficacy is a critical differentiator from many benzimidazole derivatives that may show in vitro activity but fail to translate to a relevant in vivo model of inflammation. The demonstrated oral bioavailability and activity at sub-milligram doses are key quantitative benchmarks for researchers designing in vivo studies.

In Vivo Pharmacology Neutrophil Migration Oral Bioavailability

Efficacy in Adjuvant-Induced Arthritis Model (ED50 = 45 mg/kg)

In the developing adjuvant-induced arthritis model in rats, BI-L 45XX demonstrated an ED50 of 45 mg/kg (oral administration) [1]. This is a direct, quantifiable measure of its antiarthritic efficacy. For comparative context, the ED50 of indomethacin in the same model has been reported as 3.8 mg/kg , while a Tripterygium wilfordii extract has an ED50 of 46 mg/kg [2]. While less potent than indomethacin on a mg/kg basis, the value lies in its unique mechanism of action (neutrophil inhibition without COX suppression), offering a distinct pharmacological profile for arthritis studies. This ED50 value is essential for dose selection in efficacy experiments and for benchmarking against other antiarthritic agents.

Rheumatoid Arthritis In Vivo Efficacy Adjuvant-Induced Arthritis

Distinct Mechanism of Action: No Significant Cyclooxygenase (COX) Inhibition

A key differentiating feature of BI-L 45XX is its lack of significant cyclooxygenase (COX) inhibition, distinguishing it fundamentally from NSAIDs like indomethacin and aspirin. In a human platelet assay, BI-L 45XX exhibited no significant COX inhibition [1]. This is further supported by structure-activity relationship (SAR) data showing that active compounds in the 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazole class, including BI-L 45XX (a 5-methyl derivative), do not inhibit COX at concentrations up to 5 x 10^-5 M [2]. This mechanism-based differentiation is critical for researchers seeking to decouple anti-inflammatory effects from prostaglandin synthesis inhibition, thereby avoiding COX-related side effects or experimental confoundment.

Mechanism of Action Cyclooxygenase NSAID Alternative

Inhibition of Lysosomal Enzyme Release from Human Neutrophils (IC50 = 16-25 µM)

BI-L 45XX inhibits the release of lysosomal enzymes from human peripheral blood neutrophils with an IC50 ranging from 16 µM to 25 µM [1]. This represents a direct, quantifiable measure of its effect on neutrophil degranulation, a key process in inflammatory tissue damage. Within the broader class of benzimidazole derivatives, this specific IC50 range provides a benchmark for comparing potency against this specific endpoint, which is not uniformly reported across all analogs [2]. For researchers focusing on neutrophil-mediated pathologies, this data is essential for selecting a tool compound with defined potency against degranulation.

Neutrophil Degranulation Lysosomal Enzyme Release In Vitro Pharmacology

SAR-Defined Potency: Critical Role of 5-Methyl Substitution

The specific substitution pattern of BI-L 45XX (a 5-methyl group on the benzimidazole ring) is not arbitrary; it is a critical determinant of its anti-inflammatory activity. Patent and medicinal chemistry literature reveal that within the series of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles, the presence and position of alkyl substitutions profoundly impact in vivo efficacy [1]. While the patent discloses numerous analogs, BI-L 45XX (the 5-methyl derivative) is among the specifically exemplified and characterized compounds for which both in vitro and in vivo data are available [2]. This SAR context means that purchasing a close analog (e.g., an unsubstituted or differently substituted benzimidazole) without corresponding validation data carries a high risk of obtaining a compound with unknown, and likely inferior, biological activity.

Structure-Activity Relationship Benzimidazole Lead Optimization

BI-L 45XX: Recommended Application Scenarios Based on Quantitative Evidence


Neutrophil Biology and Inflammation Research

For in vitro studies focused on neutrophil function, BI-L 45XX is the preferred tool compound due to its well-defined inhibitory effects on both chemotaxis (IC50 = 5 µM) and lysosomal enzyme release (IC50 = 16-25 µM) [1]. Its lack of COX inhibition ensures that observed effects are not confounded by off-target activity on prostaglandin synthesis, making it ideal for dissecting neutrophil-specific signaling pathways in inflammation [2].

In Vivo Models of Rheumatoid Arthritis and Immune Complex-Mediated Inflammation

Based on its oral efficacy in inhibiting neutrophil migration in vivo (0.1-1.0 mg/kg) and its antiarthritic activity in the adjuvant-induced arthritis model (ED50 = 45 mg/kg), BI-L 45XX is specifically recommended for studies in rat models of chronic inflammation and rheumatoid arthritis [1]. It serves as a key comparator for NSAIDs (e.g., indomethacin) to elucidate COX-independent anti-inflammatory mechanisms and for dose-response studies targeting neutrophil-mediated joint damage .

Structure-Activity Relationship (SAR) Studies and Lead Optimization

As a prototypical compound in the 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazole series, BI-L 45XX provides a validated benchmark for SAR campaigns [3]. Its specific 5-methyl substitution and the corresponding quantitative in vitro and in vivo data make it an essential control compound when designing, synthesizing, and testing novel analogs for improved potency, selectivity, or pharmacokinetic properties [4]. Procurement of BI-L 45XX ensures a consistent, literature-validated standard for comparative analyses.

Mechanism of Action Studies Differentiating COX-Dependent vs. Independent Anti-Inflammation

In studies where the goal is to dissect the relative contributions of COX inhibition versus alternative anti-inflammatory pathways, BI-L 45XX is an indispensable tool [2]. Its proven lack of COX activity, coupled with its robust effects on neutrophil function and in vivo efficacy, allows for clear experimental design. Using BI-L 45XX alongside a classic NSAID (e.g., indomethacin) in the same assay system can quantitatively delineate the phenotypic and mechanistic outcomes attributable to each distinct mode of action [1].

Quote Request

Request a Quote for BI-L 45XX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.